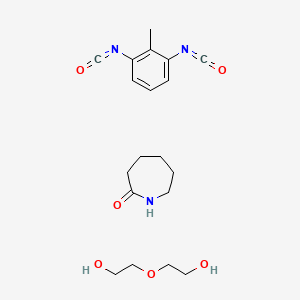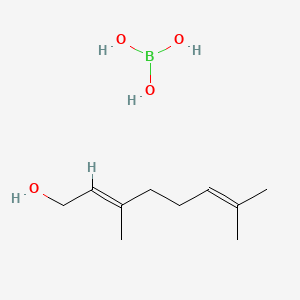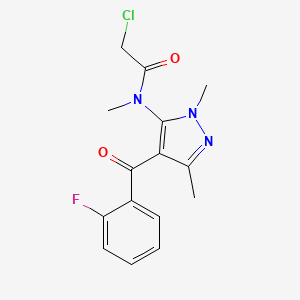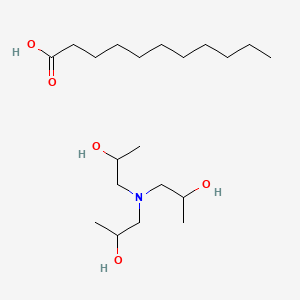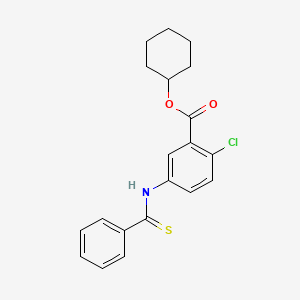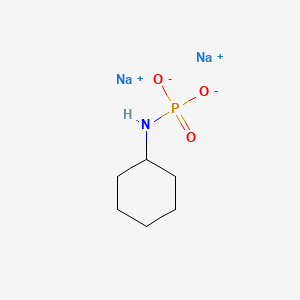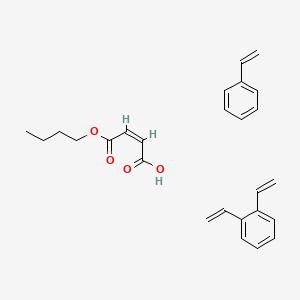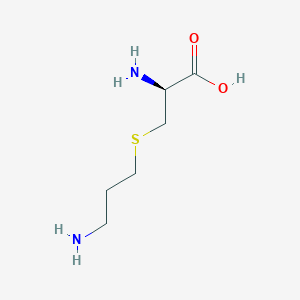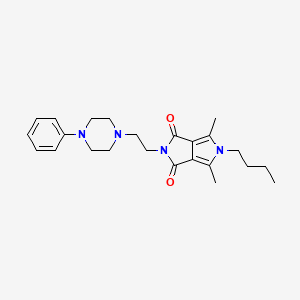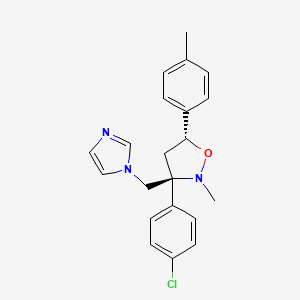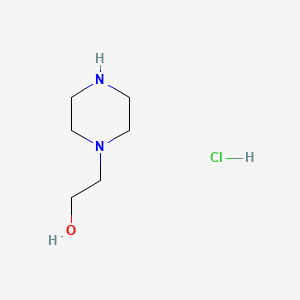
2-Piperazin-1-ylethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazin-1-ylethanol;hydrochloride is a chemical compound that features a piperazine ring substituted with an ethanol group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Piperazin-1-ylethanol;hydrochloride can be synthesized through the reaction of piperazine hexahydrate with ethylene oxide. The process involves dissolving piperazine hexahydrate in water, cooling the solution to 15-20°C, and then passing ethylene oxide through the solution. The reaction mixture is then stirred at 30-35°C for 2 hours, followed by heating to remove excess water .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperazin-1-ylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
2-Piperazin-1-ylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, including those used to treat psychiatric disorders and infections.
Industry: The compound is used in the production of surfactants, pesticides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Piperazin-1-ylethanol;hydrochloride involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit DNA gyrase, leading to disruption of bacterial cell processes . The piperazine ring can also interact with neurotransmitter receptors, making it useful in the development of psychiatric medications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a piperazine ring and exhibit different biological activities
Uniqueness
2-Piperazin-1-ylethanol;hydrochloride is unique due to its combination of a piperazine ring and an ethanol group, which imparts specific chemical and biological properties. This makes it a versatile compound in various applications, from chemical synthesis to pharmaceutical development.
Eigenschaften
CAS-Nummer |
5712-71-0 |
|---|---|
Molekularformel |
C6H15ClN2O |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
2-piperazin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c9-6-5-8-3-1-7-2-4-8;/h7,9H,1-6H2;1H |
InChI-Schlüssel |
STDASPDWOPQGAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


